3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
This compound is a propanamide derivative featuring a 2,4-dimethoxyphenyl group, a 3-methoxyphenyl amide moiety, and a 2H-tetrazole-5-yl substituent. Its molecular formula is C₁₉H₂₁N₅O₄ (MW: 383.40 g/mol), with a SMILES string: COc1ccc(c(c1)OC)CC(C(=O)Nc1ccccc1OC)c1n[nH]nn1 . The tetrazole ring acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . It is cataloged under CAS 483995-02-4 and is commercially available for research purposes .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-6-4-5-13(10-14)20-19(25)16(18-21-23-24-22-18)9-12-7-8-15(27-2)11-17(12)28-3/h4-8,10-11,16H,9H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZWBRNNNOUDCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure
The compound is characterized by a propanamide backbone with two methoxy-substituted phenyl groups and a tetrazole moiety. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can be significant in treating diseases like cancer and diabetes.
- Receptor Modulation : It may act on neurotransmitter receptors, potentially influencing neurological conditions.
- Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that 3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated the following:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Induction of apoptosis |
| A549 (Lung) | 12.7 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Inhibition of proliferation |
These findings suggest that the compound can effectively inhibit cancer cell growth through multiple pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranged from 8 to 32 µg/mL, indicating moderate activity against these pathogens.
This activity may be linked to its ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A recent study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against resistant cancer cell lines, demonstrating a synergistic effect when combined with standard chemotherapeutics.
- Animal Model Study : In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group, supporting its anti-inflammatory potential.
- Mechanistic Insights : Molecular docking studies have suggested that the tetrazole ring enhances binding affinity to target proteins involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of tetrazole-containing propanamides with methoxyphenyl substitutions. Key structural analogues include:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
